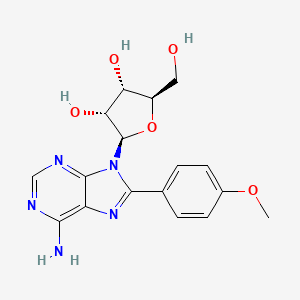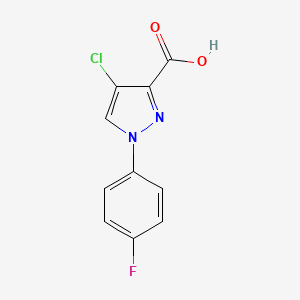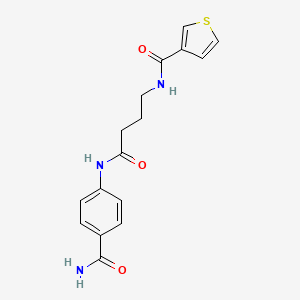
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide typically involves multiple steps One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is then reacted with 4-aminobenzamide to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
化学反应分析
Types of Reactions
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or carbamates.
科学研究应用
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
作用机制
The mechanism of action of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)benzamide
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)pyridine-3-carboxamide
Uniqueness
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with benzene or pyridine rings.
属性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[4-(4-carbamoylanilino)-4-oxobutyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c17-15(21)11-3-5-13(6-4-11)19-14(20)2-1-8-18-16(22)12-7-9-23-10-12/h3-7,9-10H,1-2,8H2,(H2,17,21)(H,18,22)(H,19,20) |
InChI 键 |
UANGJHYHGWKFEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCNC(=O)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


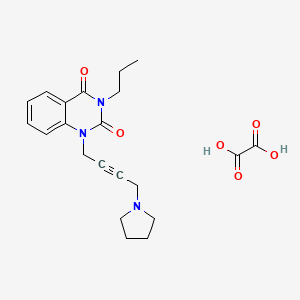
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
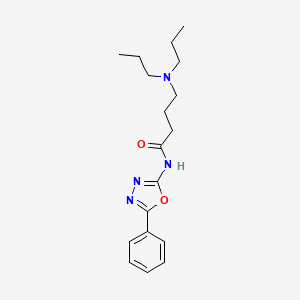
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
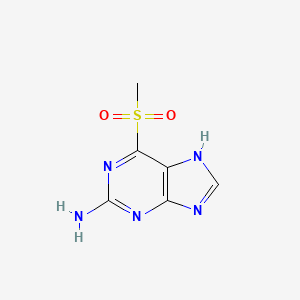
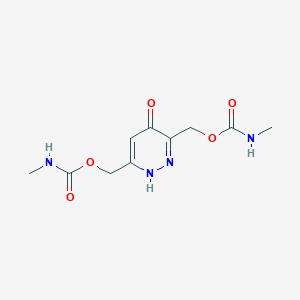



![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
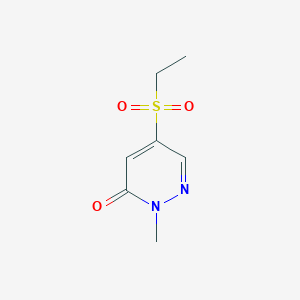
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
